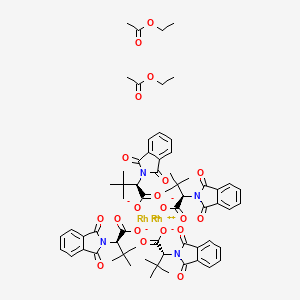

Rh2(R-PTTL)4 2EtOAc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct , commonly referred to as Rh2(R-PTTL)4 2EtOAc , is a chiral dirhodium complex. This compound is known for its significant role in asymmetric catalysis, particularly in cyclopropanation reactions. The unique structure of this compound allows it to facilitate highly enantioselective transformations, making it a valuable tool in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct typically involves the reaction of dirhodium(II) acetate with N-phthaloyl-®-tert-leucine in the presence of ethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. The process can be summarized as follows:

Starting Materials: Dirhodium(II) acetate, N-phthaloyl-®-tert-leucine, and ethyl acetate.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to allow the formation of the chiral dirhodium complex.

Purification: The resulting product is purified using column chromatography to obtain the pure Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct.

Industrial Production Methods

In an industrial setting, the production of Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of automated reactors and advanced purification techniques to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct is primarily involved in cyclopropanation reactions. It acts as a catalyst in the following types of reactions:

Cyclopropanation: The compound catalyzes the formation of cyclopropane rings from alkenes and diazo compounds.

Oxidation: It can facilitate oxidation reactions, although this is less common.

Substitution: The compound can also participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Cyclopropanation: Common reagents include alkenes and diazo compounds. The reaction is typically carried out at room temperature in the presence of the dirhodium catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.

Substitution: Suitable nucleophiles, such as amines or alcohols, are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl derivatives, oxidized products, and substituted compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Catalytic Properties

The compound acts as a catalyst in various organic transformations, particularly those involving diazo compounds. The chiral crown conformation of Rh2(R-PTTL)4 2Ethyl Acetate allows for selective interactions with substrates, enhancing the enantioselectivity of the reactions. The presence of sterically demanding groups in its ligand structure directs reactivity towards desired products while reducing side reactions, which is crucial for achieving high yields in asymmetric synthesis.

Synthetic Methodologies

The synthesis of Rh2(R-PTTL)4 2Ethyl Acetate typically involves the reaction of rhodium(II) acetate with phthaloyl-(R)-threonine ligands. This process can be summarized as follows:

- Preparation of Ligands : Synthesize N-phthaloyl-(R)-threonine from commercially available starting materials.

- Formation of the Complex : React rhodium(II) acetate with the prepared ligands under controlled conditions to yield Rh2(R-PTTL)4 2Ethyl Acetate.

- Purification : Isolate the complex using techniques such as recrystallization or chromatography.

Enantioselective Cyclopropanation

Rh2(R-PTTL)4 2Ethyl Acetate is particularly effective in enantioselective cyclopropanation reactions, where it facilitates the transformation of alkenes into cyclopropanes. This reaction is significant for synthesizing complex molecules in pharmaceuticals and agrochemicals. Notable studies have demonstrated its utility in producing enantioenriched methylenecyclopropanes, which are valuable intermediates in organic synthesis .

Mechanistic Studies

Research involving Rh2(R-PTTL)4 2Ethyl Acetate has contributed to a deeper understanding of reaction mechanisms involving dirhodium complexes. Its unique structural features allow for investigations into how ligand architecture influences catalytic performance and selectivity .

Comparative Studies with Other Dirhodium Complexes

Comparative analyses with other dirhodium complexes, such as Rh2(S-PTTL)4 2Ethyl Acetate and Rh2(R-PTAD)4, highlight the distinct advantages of using Rh2(R-PTTL)4 2Ethyl Acetate in specific catalytic applications. These studies reveal how variations in ligand stereochemistry and substituents can affect catalytic outcomes .

Data Table: Comparison of Dirhodium Complexes

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Rh2(R-PTTL)4 2Ethyl Acetate | Dirhodium complex | High enantioselectivity in cyclopropanation |

| Rh2(S-PTTL)4 2Ethyl Acetate | Dirhodium complex | Similar ligand but different stereochemistry |

| Rh2(R-PTAD)4 | Dirhodium complex | Different selectivity in cyclopropanation |

| Rh2(S-TCPTTL)4 2Ethyl Acetate | Dirhodium complex | Varying substituents affecting reactivity |

Case Studies

Several case studies illustrate the effectiveness of Rh2(R-PTTL)4 2Ethyl Acetate in practical applications:

- Total Synthesis of Cycloclavine : Researchers successfully employed this catalyst in the enantioselective total synthesis of cycloclavine, demonstrating its capability to produce enantioenriched compounds efficiently .

- Development of New Synthetic Methodologies : Studies have explored new synthetic pathways utilizing Rh2(R-PTTL)4 2Ethyl Acetate, showcasing its versatility and effectiveness in various organic transformations beyond cyclopropanation .

Wirkmechanismus

The mechanism by which Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct exerts its effects involves the formation of a reactive dirhodium-carbene intermediate. This intermediate facilitates the transfer of carbenoid groups to alkenes, leading to the formation of cyclopropane rings. The chiral environment provided by the N-phthaloyl-®-tert-leucinate ligands ensures high enantioselectivity in the resulting products.

Molecular Targets and Pathways

The primary molecular target of the compound is the alkene substrate, which undergoes cyclopropanation. The reaction pathway involves the formation of a dirhodium-carbene complex, followed by the transfer of the carbene to the alkene, resulting in the formation of a cyclopropane ring.

Vergleich Mit ähnlichen Verbindungen

Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct is unique in its high enantioselectivity and efficiency in catalyzing cyclopropanation reactions. Similar compounds include:

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl acetate) Adduct: This compound has a similar structure but with the opposite chirality, leading to different enantioselective outcomes.

Dirhodium Tetrakis[N-phthaloyl-®-valinate] Bis(ethyl acetate) Adduct: This compound uses N-phthaloyl-®-valine as the ligand, resulting in different catalytic properties.

Dirhodium Tetrakis[N-phthaloyl-(S)-valinate] Bis(ethyl acetate) Adduct: Similar to the previous compound but with opposite chirality.

The uniqueness of Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct lies in its specific ligand structure, which provides a highly chiral environment, leading to exceptional enantioselectivity in cyclopropanation reactions.

Eigenschaften

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;2*1-3-6-4(2)5;;/h4*4-7,10H,1-3H3,(H,18,19);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQIXHMGRKMPK-SVWMVHQSSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H72N4O20Rh2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.